molecular formula C13H20ClN B2886735 4-Phenylcycloheptan-1-amine hydrochloride CAS No. 2126178-43-4

4-Phenylcycloheptan-1-amine hydrochloride

Cat. No.: B2886735
CAS No.: 2126178-43-4
M. Wt: 225.76
InChI Key: RRFRTLNKBQIMIY-UHFFFAOYSA-N
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Description

4-Phenylcycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C13H19N·HCl. It is a derivative of cycloheptane, where a phenyl group is attached to the fourth carbon and an amine group is attached to the first carbon. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylcycloheptan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Phenylcycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Phenylcycloheptan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Phenylcycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylcycloheptan-1-amine hydrochloride is unique due to its seven-membered ring structure combined with a phenyl group and an amine group. This combination provides distinct chemical and physical properties, making it valuable in various research applications .

Properties

IUPAC Name

4-phenylcycloheptan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFRTLNKBQIMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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